molecular formula C12H18N2O4S B3021297 Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate CAS No. 96929-05-4

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate

Cat. No. B3021297
CAS RN: 96929-05-4
M. Wt: 286.35 g/mol
InChI Key: IIBLNWWFRAOZDR-UHFFFAOYSA-N
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Description

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. The specific compound features a tert-butoxycarbonyl (Boc) protected amino group, which is a common protecting group in peptide synthesis, and an ethyl ester moiety at the 4-position of the thiazole ring.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in several studies. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity . Another study describes the synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives, which were further transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates . Additionally, a chiral thiazole derivative, 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, was synthesized from N-t-Boc-L-isoleucine, demonstrating the incorporation of the Boc-protected amino group in thiazole synthesis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been elucidated using various spectro-analytical techniques such as UV, FT-IR, 1H-NMR, 13C-NMR, and HR-MS . The crystal structure of a related compound, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has been determined, showing that the molecules associate via hydrogen-bonded dimers . These structural analyses are crucial for confirming the identity and purity of synthesized thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives are known to undergo a variety of chemical reactions. For example, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized from thiosemicarbazones and further evaluated for their antimicrobial and antioxidant activities . The reactivity of thiazole derivatives allows for the creation of a diverse array of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. The presence of the tert-butoxycarbonyl group can increase the steric bulk and influence the compound's reactivity and physical properties. The ethyl ester group can affect the compound's solubility in organic solvents. These properties are essential for the practical application of thiazole derivatives in chemical synthesis and pharmaceutical development.

Scientific Research Applications

    • Application Summary : This compound is used as a corrosion inhibitor .
    • Methods of Application : The impact of inhibitor concentration on the corrosion rate of AA6061 has been examined .
    • Results or Outcomes : The specific results of this study are not provided in the source, but it implies that the compound was effective as a corrosion inhibitor .
    • Application Summary : This compound is used as a building block in organic synthesis .
    • Methods of Application : The specific methods of application in organic synthesis are not provided in the source .
    • Results or Outcomes : The outcomes of using this compound in organic synthesis are not provided in the source .
  • Scientific Field : Pharmacokinetics
    • Application Summary : This compound has been analyzed for its physicochemical properties and pharmacokinetics .
    • Methods of Application : The specific methods of application in pharmacokinetics are not provided in the source .
    • Results or Outcomes : The outcomes of the analysis are not provided in the source .
  • Scientific Field : Polymer Science
    • Application Summary : A compound with a similar structure, “(2-Boc-amino)ethyl methacrylate”, can be polymerized to generate a polymer with pendant amine functionality .
    • Methods of Application : The specific methods of application in polymer science are not provided in the source .
    • Results or Outcomes : The outcomes of the polymerization are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBLNWWFRAOZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432932
Record name Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate

CAS RN

96929-05-4
Record name Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10 g of the above-obtained (tert-butoxycarbonylamino)acetothioamide in 150 ml of ethanol were added 7.3 ml of ethyl bromopyruvate and 2.7 g of calcium carbonate, and the mixture was stirred at room temperature for 6 hours. The reaction solution was filtered, and the filtrate was concentrated to dryness under reduced pressure. The residue was dissolved in chloroform. The solution was washed with a saturated aqueous solution of sodium hydrogencarbonate and a small amount of water, and then dried over anhydrous magnesium sulfate. The resultant was concentrated under reduced pressure, and isopropyl ether was added to the residue. The crystals precipitated were collected by filtration, and dried under reduced pressure to give 11.2 g (yield 74%) of ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BA Patel, B Abel, AM Barbuti… - Journal of medicinal …, 2018 - ACS Publications
A novel set of 64 analogues based on our lead compound 1 was designed and synthesized with an initial objective of understanding the structural requirements of ligands binding to a …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
BA Patel - 2017 - search.proquest.com
P-glycoprotein (P-gp) is considered an important therapeutic target for reversal of multidrug resistance (MDR) in cancer. It recognizes a diverse range of chemically and mechanistically …
C Fagúndez, G Serra - riquim.fq.edu.uy
In this work, the scope and limitations of Hantzsch, modified Hantzsch and Kelly methodologies for the synthesis of amino acid derived thiazoles are presented. In addition, the …
Number of citations: 2 riquim.fq.edu.uy

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